5,5-Difluoro-piperidin-3-one hydrochloride
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Overview
Description
5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Fluorinated piperidine derivatives are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-piperidin-3-one hydrochloride typically involves the fluorination of piperidin-3-one derivatives. One common method is the nucleophilic substitution reaction of piperidin-3-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-piperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 5,5-Difluoro-piperidin-3-one.
Reduction: 5,5-Difluoro-piperidin-3-ol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Difluoro-piperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-piperidin-3-one hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to biological targets by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-piperidin-3-one hydrochloride
- 5,5-Dichloro-piperidin-3-one hydrochloride
- 5,5-Dibromo-piperidin-3-one hydrochloride
Uniqueness
5,5-Difluoro-piperidin-3-one hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .
Biological Activity
5,5-Difluoro-piperidin-3-one hydrochloride is a fluorinated piperidine derivative that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include two fluorine atoms at the 5-position of the piperidine ring and a ketone functional group at the 3-position. These modifications can significantly influence the compound's pharmacological properties, including its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve modulation of enzyme activity or receptor binding, which can lead to various pharmacological effects. For instance, studies have indicated that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can improve their bioavailability and efficacy in vivo .
Antiviral Activity
Recent research has highlighted the antiviral potential of fluorinated compounds similar to this compound. For example, a related difluoro compound demonstrated significant antiviral activity against influenza virus strains, showing a reduction in viral load and improved survival rates in mouse models . Such findings suggest that this compound could possess similar antiviral properties, warranting further investigation.
Anticancer Properties
The compound's structure may also confer anticancer properties. In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been tested against MCF-7 and MDA-MB-231 breast cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) . This suggests that this compound might also inhibit cancer cell proliferation effectively.
Toxicity and Safety Profile
Toxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments of related difluoro compounds have indicated favorable safety profiles at therapeutic doses in animal models . For example, a study reported no significant adverse effects at doses up to 40 mg/kg when administered orally in healthy mice. This highlights the need for comprehensive toxicity evaluations for this compound to establish its safety for potential therapeutic use.
Table: Summary of Biological Activities
Activity Type | Effect | Reference |
---|---|---|
Antiviral | Significant reduction in viral load | |
Anticancer | Lower IC50 than 5-FU in MCF-7 cells | |
Toxicity | No significant adverse effects at 40 mg/kg |
Case Study: Antiviral Efficacy
A notable case study involved the evaluation of a difluoro compound's efficacy against influenza A virus. The study utilized a mouse model where the compound was administered orally. Results showed a more than two-log reduction in viral load within the lungs of infected mice, indicating a direct effect on viral replication . This suggests that similar mechanisms may be applicable to this compound.
Case Study: Anticancer Activity
In another study assessing anticancer properties, various piperidine derivatives were screened for their cytotoxic effects on breast cancer cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to control treatments. Specifically, compounds demonstrated selectivity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Properties
IUPAC Name |
5,5-difluoropiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPVDZVABDOLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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